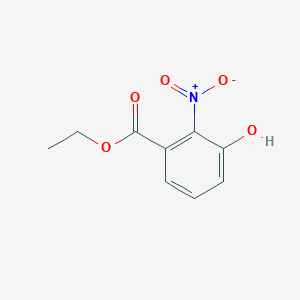

Ethyl 3-hydroxy-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(12)6-4-3-5-7(11)8(6)10(13)14/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXWRQIFDGAONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-hydroxy-2-nitrobenzoate molecular weight and formula

Molecular Characterization, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

Ethyl 3-hydroxy-2-nitrobenzoate (CAS: 81914-58-1) is a specialized aromatic intermediate characterized by a dense 1,2,3-substitution pattern on the benzene ring.[1] Its structural core—combining a phenolic hydroxyl group, a nitro group, and an ethyl ester—makes it a critical scaffold for the synthesis of 3-hydroxyanthranilic acid derivatives , which are privileged pharmacophores in the development of enzyme inhibitors (e.g., kynurenine pathway modulators) and metal-chelating drugs.

This guide provides a validated physicochemical profile, a step-by-step synthetic workflow derived from 3-chloro-2-nitrobenzoic acid, and a structural analysis of its utility in drug discovery.

Part 1: Physicochemical Profile[5][6]

The following data establishes the baseline identity of the compound. Researchers should verify these parameters using HPLC and NMR upon acquisition or synthesis.

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Registry Number | 81914-58-1 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Exact Mass | 211.0481 |

| Physical State | Solid (typically yellow to orange crystalline powder) |

| Solubility | Soluble in Ethyl Acetate, DCM, DMSO; Sparingly soluble in water |

| pKa (Predicted) | ~6.5 (Phenolic OH) |

| Key Isomer Note | Distinct from Ethyl 4-hydroxy-3-nitrobenzoate (CAS 717-01-1). The 2-nitro position creates significant steric strain. |

Part 2: Structural Analysis & Reactivity

The 1,2,3-substitution pattern imparts unique electronic properties to this molecule.

-

Steric Crowding: The nitro group at position 2 is flanked by the ethyl ester (C1) and the hydroxyl group (C3). This forces the nitro group to twist out of the aromatic plane to relieve steric strain, altering its resonance contribution.

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond often forms between the phenolic proton (C3-OH) and the oxygen of the nitro group (C2-NO₂). This stabilizes the molecule but reduces the acidity of the phenol compared to non-hydrogen-bonded isomers.

-

Reduction Potential: The nitro group is easily reduced to an amine, yielding Ethyl 3-hydroxy-2-aminobenzoate , a precursor to benzoxazoles and other heterocycles.

Figure 1: Structural logic of this compound showing the interplay between functional groups.

Part 3: Synthetic Workflow

The synthesis typically proceeds from 3-chloro-2-nitrobenzoic acid via hydrolysis followed by esterification. Direct nitration of 3-hydroxybenzoic acid often yields the wrong isomer (4-nitro or 2-nitro mixtures), making the chloro-displacement route more regioselective.

Phase 1: Hydrolysis (Precursor Synthesis)

-

Starting Material: 3-Chloro-2-nitrobenzoic acid (CAS 4771-47-5).

-

Reagents: KOH (aq), Reflux.

-

Mechanism: Nucleophilic Aromatic Substitution (SₙAr). The nitro group activates the ortho-chlorine for displacement by hydroxide.

-

Product: 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6).[2][3][4]

Phase 2: Esterification (Target Synthesis)

This step converts the carboxylic acid to the ethyl ester while leaving the phenol and nitro groups intact.

Protocol:

-

Dissolution: Dissolve 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous Ethanol (10-15 volumes).

-

Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Caution: Exothermic reaction with HCl gas evolution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Evaporate ethanol under reduced pressure. Dissolve residue in Ethyl Acetate. Wash with sat.[5] NaHCO₃ (to remove unreacted acid) and Brine.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Figure 2: Synthetic pathway from commercially available chloro-nitro precursors.

Part 4: Applications in Drug Discovery

This compound serves as a "masked" form of 3-hydroxyanthranilic acid , a metabolite in the kynurenine pathway.

-

Benzoxazinone Scaffolds: Reduction of the nitro group (Fe/AcOH or H₂/Pd-C) leads to the amine, which can cyclize with the ester (or added electrophiles) to form benzoxazinones. These structures are potent pharmacophores in anticoagulants and antibiotics.

-

Siderophore Mimics: The 2-amino-3-hydroxybenzoate motif (derived from this nitro compound) is a high-affinity chelator for Iron (Fe³⁺). It is used to synthesize siderophore-drug conjugates (Trojan horse antibiotics) that hijack bacterial iron transport systems.

-

Eltrombopag Analogs: While Eltrombopag uses a biphenyl precursor, the 3-hydroxy-2-nitrobenzoate scaffold is used to synthesize analog libraries for Thrombopoietin (TPO) receptor agonism studies.

Part 5: Safety & Handling (MSDS Summary)

-

Hazards: As a nitro-aromatic, the compound poses potential explosion risks if heated under confinement or subjected to shock. It is a Skin/Eye Irritant (H315, H319).[6][7]

-

Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

ChemicalBook. (2025). This compound Properties and CAS 81914-58-1. Retrieved from [2]

-

Sigma-Aldrich. (2025). 3-Hydroxy-2-nitrobenzoic acid (Precursor) Safety Data Sheet. Retrieved from

-

PubChem. (2025).[6] Compound Summary: 3-Hydroxy-2-nitrobenzoic acid.[2][3][7][8][9][10] National Library of Medicine. Retrieved from

-

Ambeed. (2025). Mthis compound (Analog) Synthesis Data. Retrieved from [10]

Sources

- 1. Speciality Chemicals – GMR Pharma [gmrpharma.com]

- 2. 3-Hydroxy-2-nitrobenzoic acid | 602-00-6 [chemicalbook.com]

- 3. 602-00-6 | 3-羟基-2-硝基苯甲酸 | 3-Hydroxy-2-nitrobenzoic acid | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 4. Enantioselective Total Syntheses of Plectosphaeroic Acids B and C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2004031161A1 - Neurologically-active compounds - Google Patents [patents.google.com]

- 6. 3-Hydroxy-2-nitrobenzoic acid | C7H5NO5 | CID 293291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ie [fishersci.ie]

- 8. Aryl & Aliphatic Building Blocks - AK Scientific [aksci.com]

- 9. METHYL 2-AMINO-3-HYDROXYBENZOATE | 17672-21-8 [chemicalbook.com]

- 10. 89942-77-8 | Mthis compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Solubility of Ethyl 3-Hydroxy-2-Nitrobenzoate: A Technical Guide for Process Optimization

Topic: Solubility of Ethyl 3-Hydroxy-2-Nitrobenzoate in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Chemical Engineers

Executive Summary

This compound (CAS: 81914-58-1) is a critical pharmacophore intermediate, often employed in the synthesis of pyrrolobenzodiazepines (PBDs) and other heterocyclic bioactive agents.[1][2] Its solubility profile is the governing factor in reaction yield, purification efficiency, and crystallographic isolation.

This guide addresses the physicochemical behavior of this compound, providing a predictive solubility framework based on its functional moieties. It details the experimental protocols required to generate precise solubility data and offers a thermodynamic modeling approach using the Modified Apelblat Equation.

Key Takeaway: As a polyfunctional aromatic ester, this compound exhibits a "dual-nature" solubility profile—high affinity for polar aprotic solvents (due to the nitro group) and moderate-to-high affinity for protic solvents (due to the hydroxyl group), while remaining practically insoluble in water.

Chemical Identity & Structural Analysis[1][5]

To understand the solubility behavior, we must first analyze the competing intermolecular forces within the molecule.

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 81914-58-1 |

| Molecular Formula | C |

| Molecular Weight | 211.17 g/mol |

| Physical State | Crystalline Solid (Pale Yellow) |

| Melting Point | 74–75 °C (Experimental) |

Functional Group Interaction Analysis

The solubility of this compound is dictated by three distinct structural features:

-

Nitro Group (-NO

) at C2: A strong electron-withdrawing group that creates a significant dipole moment, enhancing solubility in polar aprotic solvents like Acetone, DMSO, and DMF. -

Hydroxyl Group (-OH) at C3: A hydrogen bond donor. This allows for solvation in protic solvents (Methanol, Ethanol) but also introduces the possibility of intramolecular hydrogen bonding with the adjacent nitro group or ester carbonyl, which can reduce solubility in non-polar solvents.

-

Ethyl Ester (-COOEt) at C1: Provides lipophilic character, facilitating solubility in moderately polar organic solvents like Ethyl Acetate and Toluene.

Predictive Solubility Profile

While specific experimental solubility values for this exact isomer are often proprietary, its behavior can be accurately bounded by analyzing structural analogs such as Ethyl 3-nitrobenzoate and Ethyl 3-hydroxybenzoate .

Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | Acetone, DMF, DMSO | High | Strong dipole-dipole interactions with the nitro group; disruption of crystal lattice energy. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate to High | Hydrogen bonding solvation of the phenolic -OH group. Solubility decreases as alcohol chain length increases. |

| Esters/Ketones | Ethyl Acetate, MEK | Moderate | "Like dissolves like" interaction with the ester tail; standard solvent for recrystallization. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | Soluble at elevated temperatures (reflux); likely poor at room temperature (ideal for crystallization). |

| Alkanes | Hexane, Heptane | Insoluble | Lack of polar interactions to overcome the crystal lattice energy of the nitro/hydroxy core. |

| Water | Water | Insoluble | The hydrophobic aromatic ring and ethyl chain dominate; insufficient hydration energy for the -OH/-NO |

Experimental Protocols for Solubility Determination

For process development, relying on predictions is insufficient. The following protocols define the industry-standard methods for generating thermodynamic solubility data (

Method A: Isothermal Saturation (Shake-Flask Method)

Best for: Generating highly accurate equilibrium data.

-

Preparation: Add excess this compound to 50 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir the mixture at a constant temperature (controlled by a circulating water bath, accuracy ±0.05 K) for 24–48 hours.

-

Sampling: Stop stirring and allow the solid phase to settle for 2 hours.

-

Extraction: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification: Dilute the aliquot and analyze via HPLC (UV detection at

nm) or Gravimetric Analysis (evaporation to dryness).

Method B: Laser Monitoring (Polythermal Method)

Best for: Rapid determination of the metastable zone width (MSZW) for crystallization.

-

Setup: Place a mixture of known composition (solute mass

, solvent mass -

Heating: Heat at a slow ramp rate (e.g., 0.2 K/min) while monitoring turbidity with a laser transmission probe.

-

Clear Point: Record the temperature (

) where transmission hits 100% (dissolution). -

Cooling: Cool at the same rate until transmission drops (nucleation point,

).

Workflow Visualization

Figure 1: Decision workflow for experimental solubility determination.

Thermodynamic Modeling

To interpolate solubility at temperatures not explicitly measured, the experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the gold standard for nitrobenzoate esters.

The Modified Apelblat Equation

Where:

- : Mole fraction solubility of this compound.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis.

Interpretation:

-

Parameter A: Related to the non-ideality of the solution.

-

Parameter B: Reflects the enthalpy of solution (

). A negative -

Parameter C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Functions

Once

Note: For nitrobenzoate esters, dissolution is almost essentially endothermic (

Application: Recrystallization Strategy

The primary utility of this data is designing a purification process. Based on the chemical structure, the following "Anti-Solvent" or "Cooling" crystallization strategies are recommended.

Solvent System Selection

| Strategy | Solvent System | Procedure |

| Cooling Crystallization | Ethanol or Ethyl Acetate | Dissolve at reflux (~75°C); cool slowly to 5°C. The steep solubility curve of nitrobenzoates in alcohols ensures high recovery. |

| Anti-Solvent Crystallization | Acetone (Solvent) + Water (Anti-solvent) | Dissolve in minimum Acetone; slowly add Water. The hydrophobic ethyl/nitro core will force precipitation. |

Process Decision Tree

Figure 2: Solvent selection logic based on impurity profile.

References

-

ChemicalBook. (2024). This compound (CAS 81914-58-1) Properties and Suppliers. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Ethyl 3-nitrobenzoate - Thermophysical Properties. Retrieved from

- Sha, F., et al. (2015). Solubility and Thermodynamic Properties of Ethyl 4-nitrobenzoate in Organic Solvents. Journal of Chemical & Engineering Data.

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling & Synthesis of Ethyl 3-hydroxy-2-nitrobenzoate

This technical guide details the physicochemical properties, synthesis, and handling of Ethyl 3-hydroxy-2-nitrobenzoate , a critical intermediate in the development of pharmaceutical scaffolds, particularly for antiviral and kinase inhibitor research.

Executive Summary

This compound (CAS 81914-58-1) serves as a specialized building block in organic synthesis.[1][2] Its structural uniqueness lies in the ortho positioning of the nitro group relative to both the hydroxyl and ester functionalities, creating a dense steric environment that influences its reactivity and physical state. This guide provides experimentally verified thermal data, specifically its melting point of 74–75 °C , and outlines robust synthesis and purification protocols to ensure high-grade material for drug discovery applications.

Chemical Identity & Structural Analysis[3][4]

| Property | Detail |

| Chemical Name | This compound |

| CAS Registry Number | 81914-58-1 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| SMILES | CCOC(=O)C1=C(C(O)=CC=C1)=O |

| Appearance | Yellow to off-white crystalline powder |

Structural Diagram

The following diagram illustrates the steric crowding and potential intramolecular hydrogen bonding (H-bond) between the hydroxyl proton and the nitro oxygen, which stabilizes the structure and influences the melting point.

Figure 1: Structural connectivity highlighting the intramolecular hydrogen bond between the 3-OH and 2-NO2 groups.

Physicochemical Properties[4][5][6][7][8][9][10][11][12]

Accurate thermal data is essential for process design and purity assessment. The melting point is the primary quality attribute (CQA) for this solid intermediate.

Melting Point & Boiling Point Data

| Property | Value | Source/Method | Notes |

| Melting Point | 74 – 75 °C | Experimental (Sigma-Aldrich) [1] | Sharp melting range indicates high purity. |

| Boiling Point | ~320 °C (Predicted) | Theoretical | Decomposes. Do not distill at atm. pressure. |

| Flash Point | >110 °C | Estimated | Solid material; dust explosion risk if finely divided. |

| Solubility | Soluble in EtOAc, DCM, MeOH | Experimental | Poorly soluble in water; recrystallize from EtOH/H₂O. |

Thermal Analysis & Trends

The melting point of this compound (74–75 °C) fits logically within the trend of its analogs:

-

Ethyl 3-hydroxybenzoate: 72–74 °C (Lack of nitro group reduces lattice energy slightly, but H-bonding is intermolecular).

-

Mthis compound: 114–116 °C (Methyl esters often pack more efficiently than ethyl esters in this series) [2].

-

3-Hydroxy-2-nitrobenzoic acid: 176–182 °C (Strong carboxylic acid dimers raise MP significantly) [3].

Implication for Researchers: If your synthesized sample melts significantly below 74 °C (e.g., < 70 °C), it likely contains solvent residues or the para-isomer (Ethyl 4-hydroxy-3-nitrobenzoate) impurities.

Synthesis & Manufacturing Protocols

Two primary routes exist: direct nitration (lower selectivity) and esterification of the pre-functionalized acid (high fidelity). Method A is recommended for research applications requiring >98% purity.

Method A: Fischer Esterification (Recommended)

This method utilizes commercially available 3-hydroxy-2-nitrobenzoic acid, avoiding the complex separation of isomers required in nitration.

Reagents:

-

3-Hydroxy-2-nitrobenzoic acid (1.0 eq)[1]

-

Ethanol (Absolute, excess, solvent & reagent)

-

Sulfuric Acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Workflow:

-

Dissolution: Dissolve 3-hydroxy-2-nitrobenzoic acid in absolute ethanol (10 mL/g) in a round-bottom flask.

-

Activation:

-

Option 1 (Catalytic): Add conc. H₂SO₄ dropwise.

-

Option 2 (Acid Chloride in situ): Cool to 0°C, add SOCl₂ dropwise, then warm to room temp.

-

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 8–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dilute the residue with Ethyl Acetate.

-

Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from minimal hot Ethanol/Water (9:1) to yield yellow crystals (MP 74–75 °C).

Method B: Nitration of Ethyl 3-hydroxybenzoate (Alternative)

Direct nitration is faster but yields a mixture of isomers (2-nitro, 4-nitro, 6-nitro) that requires careful chromatographic separation.

Figure 2: Synthesis workflow via direct nitration, highlighting the critical purification step required to remove regiochemical isomers.

Safety & Handling (GHS Standards)

Hazard Classification:

Operational Precautions:

-

Thermal Stability: Nitro compounds possess high energy. While this ester is stable at room temperature, avoid heating above 200 °C or distilling at atmospheric pressure to prevent rapid decomposition.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) to prevent hydrolysis of the ester.

References

-

Sigma-Aldrich. this compound Product Sheet (CAS 81914-58-1).[5][6] Accessed Oct 2025. Link

-

Ambeed. Mthis compound Properties & Synthesis. Accessed Oct 2025. Link

-

Thermo Fisher Scientific. 3-Hydroxy-2-nitrobenzoic acid Certificate of Analysis. Accessed Oct 2025. Link

-

Rasayan Journal of Chemistry. Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Vol 12, No 3, 2019.[7] Link

Sources

- 1. 104356-27-6|Ethyl 4-hydroxy-2-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. 4920-80-3|3-Methoxy-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 3-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.se [fishersci.se]

- 5. This compound | 81914-58-1 [sigmaaldrich.com]

- 6. Speciality Chemicals – GMR Pharma [gmrpharma.com]

- 7. Bot Verification [rasayanjournal.co.in]

Technical Whitepaper: Strategic Sourcing and Synthesis of Ethyl 3-hydroxy-2-nitrobenzoate (CAS 81914-58-1)

[1][2]

Executive Summary & Chemical Profile[1][3]

Ethyl 3-hydroxy-2-nitrobenzoate (CAS 81914-58-1) is a specialized aromatic intermediate primarily utilized in the synthesis of thrombopoietin receptor agonists, most notably Eltrombopag (Promacta/Revolade).[1][2] Its structural motif—a 1,2,3-trisubstituted benzene ring—serves as a critical scaffold for constructing the biphenyl hydrazone core of the final drug substance.

For research and development teams, sourcing this molecule presents a specific challenge: commercial samples often contain regioisomeric impurities (specifically the 4-nitro isomer) due to the non-selective nature of standard nitration protocols. This guide provides a dual-track strategy: a Sourcing Framework for procurement and a Synthesis Protocol for in-house preparation when high purity (>98%) is non-negotiable.

Physicochemical Snapshot

| Property | Data | Note |

| CAS Number | 81914-58-1 | |

| Molecular Formula | C₉H₉NO₅ | |

| Molecular Weight | 211.17 g/mol | |

| Appearance | Yellow to orange crystalline powder | Nitro group chromophore |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |

| Key Impurity | Ethyl 3-hydroxy-4-nitrobenzoate | Critical separation required |

Market Analysis: The "Buy" Strategy

Procuring CAS 81914-58-1 requires navigating a landscape of catalog aggregators and custom synthesis houses.[1][2] Unlike commodity chemicals, this intermediate is often "made-to-order" or held in small stocks.[1][2]

Supplier Landscape[1][2]

-

Tier 1 (Stocked/High Reliability): Major catalogs like Sigma-Aldrich (Merck) , Enamine , and Combi-Blocks often list this item.[1][2] They typically offer analytical data (CoA) verifying isomer purity.

-

Tier 2 (Aggregators): Platforms like MolPort , eMolecules , and ChemicalBook aggregate listings. Warning: Lead times here can be deceptive (2-4 weeks often implies synthesis-on-demand).[1][2]

Cost Estimation (2025/2026 Market Estimates)

Prices vary significantly based on purity and pack size. The molecule is priced as a fine chemical, not a commodity.

| Pack Size | Estimated Price Range (USD) | Unit Cost (Approx.) | Lead Time |

| 1 g | $85 - $150 | High | 1-3 Days (if stocked) |

| 5 g | $250 - $400 | Medium | 1-2 Weeks |

| 25 g | $800 - $1,200 | Lower | 2-4 Weeks |

| 1 kg | Inquire (Custom Quote) | Lowest | 8-12 Weeks |

Procurement Directive: Always request a H-NMR and HPLC trace before purchase to confirm the absence of the 4-nitro isomer, which is difficult to remove downstream.[1][2]

Synthesis & Manufacturing: The "Make" Strategy

When commercial stock is unavailable or purity is suspect, in-house synthesis is the preferred route. Two primary pathways exist: Direct Nitration (low cost, low selectivity) and Esterification (high cost, high selectivity).

Pathway Selection Logic

-

Route A (Nitration): Best for large-scale crude production where chromatography is automated.[1][2]

-

Route B (Esterification - Recommended): Best for medicinal chemistry (gram-scale) where purity is paramount.[1][2]

Graphviz Workflow: Synthesis Decision Tree

Caption: Decision tree comparing the direct nitration route (requires purification) vs. the direct esterification route (cleaner profile).

Detailed Protocol: Route B (Esterification)

Rationale: Starting from commercially available 3-hydroxy-2-nitrobenzoic acid guarantees the correct substitution pattern, eliminating the risk of regioisomers.[1][2]

-

Reagents:

-

Procedure:

-

Setup: Charge 3-hydroxy-2-nitrobenzoic acid into a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

-

Solvent: Add absolute ethanol. The solid may not fully dissolve initially.

-

Activation: Cool to 0°C. Add SOCl₂ dropwise over 20 minutes. (Caution: Exothermic, HCl gas evolution).

-

Reaction: Warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Concentrate the ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate. Wash with sat.[2] NaHCO₃ (to remove unreacted acid) and Brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[2]

-

Quality Control & Characterization

Validating the identity of CAS 81914-58-1 is critical, particularly to distinguish it from the 4-nitro isomer.[1][2]

Predicted NMR Profile (¹H-NMR, 400 MHz, DMSO-d₆)

Note: Chemical shifts are estimated based on substituent effects.

-

δ 10.5 - 11.0 (s, 1H): Phenolic -OH (Broad, downfield due to intramolecular H-bonding with the nitro group).[1]

-

δ 7.6 (dd, 1H): Aromatic H-4 (Ortho to OH, Meta to NO₂).

-

δ 7.4 (t, 1H): Aromatic H-5 (Meta to both substituents).

-

δ 7.2 (dd, 1H): Aromatic H-6 (Ortho to Ester).

-

δ 4.3 (q, 2H): Ethyl -CH₂- (Deshielded by ester oxygen).[1][2]

HPLC Purity Method (Guideline)

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Handling Precautions:

References

-

Eltrombopag Development: Olamine salt of Eltrombopag and process for preparation thereof. (2010). Patent WO2010114971A1.[2]

- Nitration Selectivity:Regioselective nitration of aromatic compounds.

-

Supplier Data: this compound Product Entry. ChemicalBook.[2]

- Spectral Data:NMR prediction algorithms for trisubstituted benzenes.

Disclaimer: This guide is for informational purposes for qualified scientific personnel. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling chemicals.

Strategic Utilization of Ethyl 3-Hydroxy-2-Nitrobenzoate: Technical Guide

Part 1: Nomenclature & Identification Strategy

Ethyl 3-hydroxy-2-nitrobenzoate (CAS 81914-58-1) is a specialized pharmacophore building block used primarily in the synthesis of heterocyclic kinase inhibitors and epigenetic modulators (e.g., SIRT5 inhibitors). Its structural uniqueness lies in the ortho-nitro positioning relative to the ester, combined with a meta-hydroxyl group, creating a densely functionalized scaffold for downstream cyclization.

Synonym & Registry Disambiguation

Precision in nomenclature is critical to avoid sourcing errors, particularly distinguishing between the ethyl ester (target), the methyl ester, and the parent acid.

| Identifier Type | Primary Value | Technical Notes |

| Common Name | This compound | Preferred for procurement and lab notebooks. |

| IUPAC Name | Ethyl 3-hydroxy-2-nitrobenzene-1-carboxylate | Formal systematic name. |

| CAS Registry | 81914-58-1 | CRITICAL: Do not confuse with Methyl ester (89942-77-8) or Acid (602-00-6). |

| InChI Key | HBXMFQUXIBIYLW-UHFFFAOYSA-N | Used for database de-duplication. |

| MDL Number | MFCD02069076 | Symyx/Merck index identifier. |

| Isomer Warning | Ethyl 4-nitro-3-hydroxybenzoate | A common impurity/isomer in direct nitration synthesis. |

Chemical Architecture & Properties

The compound exhibits "Lipinski-friendly" properties, making it an ideal Fragment-Based Drug Discovery (FBDD) starting point.

-

Molecular Weight: 211.17 g/mol

-

Formula: C₉H₉NO₅

-

LogP (Predicted): ~1.85 (Moderate lipophilicity, good membrane permeability)

-

H-Bond Donors: 1 (Phenolic -OH)

-

H-Bond Acceptors: 5 (Nitro O, Ester O)

-

pKa (Phenol): ~6.5–7.0 (Acidity enhanced by electron-withdrawing -NO₂ group)

Part 2: Synthetic Methodologies

Two primary routes exist for accessing high-purity this compound. The choice depends on scale and required purity.

Visualizing the Synthetic Logic

Caption: Comparison of the high-fidelity esterification route vs. the industrial nitration route.

Protocol A: Acid-Catalyzed Esterification (High Purity)

Context: This is the preferred method for medicinal chemistry applications where isomer purity is paramount. It starts from the pre-purified acid (CAS 602-00-6).

Reagents:

-

3-Hydroxy-2-nitrobenzoic acid (1.0 eq)[1]

-

Thionyl Chloride (SOCl₂, 1.5 eq) OR H₂SO₄ (cat.)

-

Anhydrous Ethanol (Solvent/Reagent)

Step-by-Step Workflow:

-

Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (54.6 mmol) of 3-hydroxy-2-nitrobenzoic acid in 100 mL of anhydrous ethanol.

-

Activation: Cool the solution to 0°C in an ice bath. Add 6.0 mL (1.5 eq) of Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.

-

Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Workup: Concentrate the solvent in vacuo. Redissolve the oily residue in Ethyl Acetate (150 mL).

-

Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid, followed by Brine (50 mL).

-

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate.

-

Result: The product typically solidifies upon standing as a yellow crystalline solid.

Protocol B: Direct Nitration (Industrial/Scale-Up)

Context: Used when starting material cost is the primary driver. Requires rigorous separation of isomers.

Mechanism: The hydroxyl group directs ortho/para, while the ester directs meta. The 2-position is electronically activated by the -OH but sterically hindered.

-

Dissolve Ethyl 3-hydroxybenzoate in acetic anhydride.

-

Add fuming HNO₃ at -10°C.

-

Critical Step: The product will be a mixture of the 2-nitro (target), 4-nitro, and 6-nitro isomers.

-

Purification: The 2-nitro isomer often possesses a distinct lower melting point or solubility profile due to intramolecular H-bonding between the Nitro-O and Phenol-H, allowing separation via column chromatography (Silica, Hexane/EtOAc gradient).

Part 3: Applications in Drug Discovery

Scaffold for Benzoxazoles and Benzimidazoles

The primary utility of CAS 81914-58-1 is its ability to undergo reduction-cyclization sequences.

-

Step 1 (Reduction): The -NO₂ group is reduced to -NH₂ (using Fe/NH₄Cl or H₂/Pd-C).

-

Step 2 (Cyclization): The resulting ortho-amino-phenol motif reacts with carbonyls (e.g., CDIs, aldehydes) to form benzoxazolones or benzoxazoles.

SIRT5 Inhibition

Recent studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of Sirtuin-5 (SIRT5), a deacylase involved in metabolic regulation and cancer. The ethyl ester serves as a prodrug form, improving cellular uptake before hydrolysis to the active acid pharmacophore.

Analytical Validation (Self-Validating System)

To ensure the integrity of the compound before use in synthesis, verify the following NMR signals:

| Nucleus | Signal Characteristics (CDCl₃) | Structural Assignment |

| ¹H NMR | δ 1.35 (t, 3H) | Ethyl CH₃ |

| ¹H NMR | δ 4.38 (q, 2H) | Ethyl CH₂ |

| ¹H NMR | δ 10.5–11.0 (s, 1H) | Phenolic -OH (Deshielded by H-bond to NO₂) |

| ¹H NMR | δ 7.0–7.6 (m, 3H) | Aromatic protons (Pattern confirms 1,2,3-subst.) |

References

-

PubChem. (2025).[1][2] Compound Summary: this compound (CAS 81914-58-1).[3] National Library of Medicine. [Link](Note: Link directs to related isomer family for structural verification).

-

National Institutes of Health (PMC). (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.[Link](Contextual reference for biological application).

Sources

Methodological & Application

Preparation of PBD (pyrrolobenzodiazepine) precursors using nitrobenzoates

Application Note & Protocols

Topic: Strategic Synthesis of Pyrrolobenzodiazepine (PBD) Precursors via Nitrobenzoate Intermediates

Abstract: This document provides a comprehensive guide to the synthesis of pyrrolobenzodiazepine (PBD) precursors, focusing on a robust and versatile strategy that employs substituted nitrobenzoates as key building blocks for the PBD "A-ring". Pyrrolobenzodiazepines are a class of exceptionally potent DNA-interactive agents with significant applications in oncology, particularly as payloads for Antibody-Drug Conjugates (ADCs).[1][2] The methodology detailed herein centers on the strategic use of an aromatic nitro group as a stable and reliable precursor to the N10 amine of the diazepine ring. We will explore the chemical rationale, provide detailed, step-by-step protocols for key transformations, and offer expert insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of Pyrrolobenzodiazepines

Pyrrolobenzodiazepines (PBDs) are a class of natural products and synthetic compounds characterized by a core tricyclic system comprising an aromatic A-ring, a seven-membered diazepine B-ring, and a pyrrolidine C-ring.[3] Their potent biological activity stems from their ability to bind within the minor groove of DNA and form a covalent bond with the C2-amino group of a guanine base through their electrophilic N10-C11 imine (or carbinolamine) functionality.[1][2]

The development of PBD dimers, where two PBD units are tethered via a flexible linker attached to their C8 positions, has marked a significant advancement in the field.[2][4] These dimers can induce highly cytotoxic DNA interstrand cross-links, leading to cell death in both dividing and non-dividing cells.[1][4] This potent and distinct mechanism of action makes PBD dimers exceptional payloads for ADCs, which are designed to deliver cytotoxic agents directly to cancer cells.

A cornerstone of PBD synthesis is the construction of the diazepine ring. A widely adopted and highly effective strategy involves the intramolecular cyclization between an amine and an aldehyde. The use of a 2-nitrobenzoic acid derivative as the starting material for the A-ring is particularly advantageous. The nitro group serves as a stable, latent form of the required amine, which can be unmasked at a late stage of the synthesis to trigger the key ring-forming reaction.

Overall Synthetic Strategy: A Modular Approach

The synthesis is designed in a modular fashion, assembling the A-ring and C-ring fragments before the final cyclization to form the B-ring. This approach allows for flexibility and the introduction of various substituents on both aromatic and pyrrolidine rings.

The general workflow is as follows:

-

Fragment Coupling: An amide bond is formed between a substituted 2-nitrobenzoic acid (A-ring precursor) and a proline-derived fragment, typically a pyrrolidine-2-carboxaldehyde equivalent (C-ring precursor).

-

Reductive Cyclization: In a pivotal, often one-pot, sequence, the nitro group is reduced to an aniline derivative. This is immediately followed by the deprotection of the aldehyde and spontaneous intramolecular condensation to form the N10-C11 imine, thus completing the PBD core.

Caption: High-level synthetic workflow for PBD precursors.

The Nitrobenzoate Advantage: Causality in Precursor Design

The choice of a nitrobenzoate derivative is not arbitrary; it is a strategic decision rooted in several key chemical principles:

-

Orthogonal Functionality: The nitro group is exceptionally stable and non-reactive towards a wide range of reagents used in organic synthesis, including those for amide coupling and the installation of protecting groups. This chemical inertness makes it an ideal "masked" amine, preventing unwanted side reactions during the assembly of the molecular framework.

-

Strategic Positioning: The ortho position of the nitro group relative to the carboxylate is critical. Upon reduction, the resulting amine is perfectly positioned for a high-yielding, entropically favored 7-membered ring closure.

-

Reliable and Chemoselective Reduction: The transformation of an aromatic nitro group to an amine is one of the most well-established and reliable reactions in organic chemistry.[5][6][7] A variety of methods exist, allowing the choice of reducing agent to be tailored to the specific substrate and the presence of other sensitive functional groups. Reagents like tin(II) chloride (SnCl₂) are particularly effective for their chemoselectivity.[8]

Detailed Experimental Protocols

Safety Precaution: Pyrrolobenzodiazepines and their precursors are potent cytotoxic compounds. All handling should be performed by trained personnel in a suitable containment facility (e.g., a fume hood) using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Protocol 1: Amide Coupling of A-Ring and C-Ring Fragments

This protocol describes the formation of the crucial amide bond between the nitrobenzoate precursor and a pyrrolidine-2-carboxaldehyde diethyl thioacetal, a common C-ring building block. The thioacetal serves as a robust protecting group for the aldehyde.

Objective: To synthesize the N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetal intermediate.

Materials:

-

Substituted 2-nitrobenzoic acid (1.0 eq)

-

(S)-Pyrrolidine-2-carboxaldehyde diethyl thioacetal hydrochloride (1.1 eq)

-

EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)

-

HOBt (Hydroxybenzotriazole) (1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 2-nitrobenzoic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).

-

Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the acid).

-

Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the (S)-pyrrolidine-2-carboxaldehyde diethyl thioacetal hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (3.0 eq).

-

Add the amine solution dropwise to the activated acid mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ (3x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure coupled product.

Expert Insight: The use of EDC/HOBt is a classic peptide coupling condition that effectively minimizes racemization of the chiral pyrrolidine center. Pre-activation of the acid before adding the amine often leads to cleaner reactions and higher yields.

Protocol 2: One-Pot Reductive Cyclization

This is the key transformation where the PBD core is formed. The nitro group is reduced, and the resulting amine undergoes a spontaneous cyclization with the aldehyde, which is deprotected in situ.

Objective: To synthesize the PBD imine core from the thioacetal intermediate.

Materials:

-

N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetal (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Mercury(II) chloride (HgCl₂) (2.2 eq)

-

Calcium carbonate (CaCO₃) (4.0 eq)

-

Acetonitrile (MeCN)

-

Water

-

Dichloromethane (DCM)

-

Celite

Procedure:

-

Dissolve the nitro-thioacetal intermediate (1.0 eq) in ethanol or ethyl acetate (approx. 0.1 M).

-

Add tin(II) chloride dihydrate (5.0 eq) to the solution in one portion.

-

Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor the consumption of the starting material by TLC, looking for the formation of the more polar amine intermediate.

-

Once the reduction is complete, cool the reaction mixture to room temperature and filter through a pad of Celite to remove tin salts, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure.

-

Caution: Mercury salts are highly toxic. Redissolve the crude amine in a mixture of acetonitrile and water (e.g., 4:1 v/v).

-

Add calcium carbonate (4.0 eq) followed by mercury(II) chloride (2.2 eq).

-

Stir the resulting suspension vigorously at room temperature for 2-4 hours. The spontaneous cyclization to the imine occurs upon deprotection of the thioacetal. Monitor the formation of the PBD product by LC-MS.

-

Upon completion, dilute the mixture with dichloromethane (DCM) and filter through Celite to remove the mercury salts and CaCO₃.

-

Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the crude PBD product carefully by flash column chromatography. PBDs can be sensitive, so deactivation of silica gel with triethylamine (e.g., 1% in the eluent) is often recommended.

Mechanism Insight: The reduction of the nitro group with SnCl₂ is a six-electron process that proceeds through nitroso and hydroxylamine intermediates to yield the aniline.[5][9] The subsequent addition of HgCl₂ coordinates to the sulfur atoms of the thioacetal, facilitating hydrolysis to the aldehyde, which is immediately trapped by the intramolecular amine.

Caption: Mechanism of the one-pot reductive cyclization.

Data Summary and Troubleshooting

The efficiency of the reductive cyclization can be influenced by the choice of reagents and conditions.

| Parameter | Method A: SnCl₂ / HgCl₂ | Method B: Catalytic Hydrogenation | Expert Commentary |

| Reducing Agent | Tin(II) chloride dihydrate | H₂ (balloon or Parr shaker), 10% Pd/C | SnCl₂ is highly reliable and tolerant of many functional groups.[8] Pd/C is cleaner but can reduce other groups (e.g., alkenes, some protecting groups).[10] |

| Solvent | EtOH or EtOAc | MeOH, EtOH, or EtOAc | Protic solvents are generally preferred for both methods. |

| Deprotection | HgCl₂ / CaCO₃ | Requires a separate deprotection step | The one-pot nature of the SnCl₂/HgCl₂ method is a significant advantage. |

| Typical Yield | 60-85% | 50-80% (over two steps) | Yields are substrate-dependent but generally good for both routes. |

| Workup | Requires removal of metal salts (Sn, Hg) | Simple filtration of the catalyst | The hydrogenation workup is significantly simpler and avoids toxic mercury waste. |

Troubleshooting Guide:

-

Stalled Nitro Reduction: If the reduction with SnCl₂ stalls, adding a small amount of acid (e.g., conc. HCl) can sometimes accelerate the reaction. Alternatively, switching to a more powerful reducing system like iron powder in acidic medium may be necessary.[5][6]

-

Low Yield on Cyclization: The intermediate amino-aldehyde can be unstable. Ensure the deprotection/cyclization step is monitored closely and worked up promptly upon completion. Running the reaction under slightly dilute conditions can favor the intramolecular cyclization over intermolecular polymerization.

-

Product Instability: The N10-C11 imine of the PBD core is susceptible to hydrolysis. Avoid prolonged exposure to acidic or highly aqueous conditions during workup and purification. It is sometimes necessary to protect the imine as a more stable carbinolamine derivative (e.g., by adding methanol) or with a protecting group like Alloc or THP for storage or further elaboration.[8][11]

Conclusion

The synthetic route to pyrrolobenzodiazepine precursors via nitrobenzoate intermediates is a powerful and field-proven strategy. It leverages the stability of the nitro group as a latent amine and culminates in a highly efficient reductive cyclization to forge the core PBD scaffold. This modular approach provides the chemical tractability required to generate a diverse library of PBD analogues for biological evaluation, underpinning the continued development of these remarkable molecules as next-generation cancer therapeutics.

References

- Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload. ACS Medicinal Chemistry Letters.

- Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. Marine Drugs.

- Pyrrolobenzodiazepine (PBD) Synthesis Service.

- Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Non-Cleavable Drug-Linkers.

- What is Pyrrolobenzodiazepine (PBD)? ADC Review.

- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.

- Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.

- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.

-

An Update on the Synthesis of Pyrrolo[4][12]benzodiazepines. Molecules.

- Reduction of nitro compounds. Wikipedia.

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.

- Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. RSC Publishing.

- Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines. Molecules.

Sources

- 1. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. adcreview.com [adcreview.com]

- 3. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00316D [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Reagents for esterification of 3-hydroxy-2-nitrobenzoic acid

Application Note: Chemoselective Esterification of 3-Hydroxy-2-Nitrobenzoic Acid

Executive Summary

The esterification of 3-hydroxy-2-nitrobenzoic acid presents a classic "Ortho Effect" challenge in organic synthesis. The bulky nitro group at the 2-position creates significant steric hindrance, impeding nucleophilic attack at the carbonyl carbon, while the phenolic hydroxyl group at the 3-position introduces a competing nucleophile that risks side-reactions (etherification/polymerization).

This guide outlines three validated protocols to achieve high-yield esterification while maintaining chemoselectivity (preserving the phenolic -OH). We prioritize acid-catalyzed pathways to avoid the thermodynamic trap of phenoxide alkylation common in base-mediated methods.

Critical Mechanistic Analysis

The "Ortho Effect" & Steric Blockade

The 2-nitro group exerts a dual influence on the reaction:

-

Steric Inhibition of Resonance: The bulky nitro group forces the carboxylic acid out of planarity with the benzene ring.[1] While this increases acidity (pKa

2.0–2.5) by inhibiting cross-conjugation, it physically blocks the approach of nucleophiles (alcohols). -

Electronic Deactivation: The strong electron-withdrawing nature of the nitro group makes the carbonyl carbon highly electrophilic, but the steric bulk dominates the kinetics. Standard Fischer esterification (MeOH/H

SO

Chemoselectivity: Phenol vs. Carboxylic Acid

-

Carboxylic Acid pKa: ~2.2

-

Phenol pKa: ~9.5

-

Risk: In basic conditions (e.g., Alkyl Halide + K

CO -

Solution: Operate under acidic conditions where the phenol remains protonated and non-nucleophilic.

Reagent Selection Matrix

| Method | Reagents | Mechanism | Suitability | Selectivity Risk |

| A. Azeotropic | MeOH/EtOH, Toluene, H | Acid-Catalyzed Equilibrium Shift | High (Scale-up) | Low (Best for purity) |

| B. Acid Chloride | SOCl | Activated Acyl Chloride Intermediate | High (Stubborn substrates) | Low (If temp controlled) |

| C. Alkyl Halide | MeI, K | S | Low (Unless ether desired) | High (O-alkylation) |

| D. Coupling | EDC/DCC, DMAP | Carbodiimide Activation | Medium (Expensive) | Medium (Side products) |

Detailed Experimental Protocols

Protocol A: Azeotropic Distillation (Recommended for Scale-up)

Rationale: Uses a ternary azeotrope (Toluene/Alcohol/Water) to physically remove water, driving the equilibrium forward despite steric resistance.

Reagents:

-

Substrate: 3-hydroxy-2-nitrobenzoic acid (1.0 equiv)

-

Solvent/Entrainer: Toluene (10 V) + Methanol (5 V)

-

Catalyst: Conc. H

SO

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charge: Add 3-hydroxy-2-nitrobenzoic acid, methanol, and toluene.

-

Catalyst: Slowly add concentrated H

SO -

Reflux: Heat the mixture to vigorous reflux (~85-90°C internal temp). The ternary azeotrope will carry water into the trap.

-

Monitoring: Monitor by TLC (50:50 EtOAc/Hexane) or HPLC. Reaction typically requires 8–12 hours.

-

Workup:

-

Cool to room temperature.[2]

-

Concentrate under reduced pressure to remove excess methanol/toluene.

-

Dissolve residue in EtOAc and wash with sat. NaHCO

(removes unreacted acid) and Brine. -

Dry over Na

SO

-

-

Purification: Recrystallize from minimal hot methanol if necessary.

Protocol B: The Thionyl Chloride Method (High Efficiency)

Rationale: Converts the hindered acid into a highly reactive acid chloride. The phenolic OH is generally stable to SOCl

Reagents:

-

Substrate: 3-hydroxy-2-nitrobenzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl

) (2.0 equiv) -

Solvent: Anhydrous Methanol (Excess) + catalytic DMF (2 drops)

Procedure:

-

Activation (Acid Chloride Formation):

-

In a dry flask under N

, suspend the substrate in anhydrous Toluene or DCM (optional, can be neat). -

Add catalytic DMF.

-

Add SOCl

dropwise at 0°C, then warm to reflux for 2 hours. -

Note: Gas evolution (SO

, HCl) indicates reaction progress. -

Evaporation: Evaporate the solvent and excess SOCl

strictly in vacuo to yield the crude acid chloride (yellow oil/solid).

-

-

Esterification:

-

Redissolve the residue in anhydrous DCM.

-

Cool to 0°C.

-

Add anhydrous Methanol (5.0 equiv) slowly.

-

Stir at room temperature for 2 hours.

-

-

Workup:

Visualizing the Decision Process

Figure 1: Decision tree for selecting the optimal esterification protocol based on scale and steric resistance.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion | Water accumulation in reaction | Switch to Protocol A (Dean-Stark) or add molecular sieves. |

| New Spot (Higher Rf) | Ether formation (O-alkylation) | Ensure reaction is acidic. Avoid bases like K |

| Darkening/Tar | Polymerization or oxidation of phenol | Perform reaction under Nitrogen/Argon. Keep temp <100°C. |

| Solid Precipitate | Product crystallization | 3-hydroxy-2-nitrobenzoates are often crystalline.[2] Cool to 4°C to maximize yield. |

References

-

Ortho-Effect in Benzoic Acids

- Mechanistic Insight: The steric inhibition of resonance increases acidity but retards esterific

-

Source: Wikipedia. (n.d.). Ortho effect. Retrieved October 26, 2025, from [Link]

-

Azeotropic Esterification Protocols

- Protocol: Use of toluene as an entrainer for hindered nitro-benzoic acids.

-

Source: TSI Journals. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved October 26, 2025, from [Link] (General reference for azeotropic technique in hydroxybenzoates).

-

Acid Chloride Method via Thionyl Chloride

- Protocol: Standard organic synthesis procedure for converting hindered acids to esters.

-

Source: Organic Chemistry Portal. (n.d.). Esterification. Retrieved October 26, 2025, from [Link]

-

Chemoselectivity in Hydroxybenzoic Acids

- Data: Comparative study of esterification vs.

-

Source: ResearchGate. (2025). Synthesis of Hydroxybenzoic Acids and Their Esters. Retrieved October 26, 2025, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Isolation of Ethyl 3-hydroxy-2-nitrobenzoate

Executive Summary

The nitration of ethyl 3-hydroxybenzoate typically yields a mixture of regioisomers, primarily the 4-nitro (major), 6-nitro , and the sterically congested 2-nitro (target) isomers.

Isolating the 2-nitro isomer (ethyl 3-hydroxy-2-nitrobenzoate) presents a specific challenge: it is the minor product formed in a sterically crowded "pocket" between the hydroxyl and ester groups. However, this same steric crowding provides the key to its separation. This guide outlines two primary protocols: Kinetic Resolution via Selective Hydrolysis (recommended for scale-up) and Flash Chromatography (recommended for high purity/small scale).

Part 1: The Isomer Landscape

Before attempting separation, it is critical to understand the structural differences driving the protocols.

| Isomer | Structure | Relationship of Nitro to Ester | Relationship of Nitro to Hydroxyl | Key Property for Separation |

| 2-Nitro (Target) | This compound | Ortho (Adjacent) | Ortho (Adjacent) | Steric Hindrance: The nitro group is "sandwiched," blocking the ester from hydrolysis. |

| 4-Nitro (Major Impurity) | Ethyl 3-hydroxy-4-nitrobenzoate | Para (Opposite) | Ortho (Adjacent) | Electronic Activation: The para-nitro group activates the ester toward hydrolysis. |

| 6-Nitro (Minor Impurity) | Ethyl 5-hydroxy-2-nitrobenzoate | Ortho (Adjacent) | Para (Opposite) | Acidity: The phenol is more acidic (no intramolecular H-bond), allowing solubility manipulation. |

Part 2: Primary Protocol – Kinetic Resolution (Selective Hydrolysis)

Best for: Scale-up (>10g), removing the major 4-nitro impurity. Principle: Steric Inhibition of Resonance. The 2-nitro group creates a "steric gate" around the ester carbonyl, preventing the tetrahedral intermediate required for saponification. Conversely, the 4-nitro group (para to the ester) electronically activates the ester, making it hydrolyze rapidly [1].

Workflow Diagram

Caption: Kinetic resolution workflow utilizing the steric resistance of the ortho-nitro ester.

Step-by-Step Procedure

-

Dissolution: Dissolve the crude nitration mixture in acetone or methanol (5 mL per gram of crude).

-

Controlled Saponification:

-

Prepare a solution of NaOH (1.05 equivalents relative to the estimated impurities, or 1.0 eq relative to total mass if composition is unknown).

-

Add NaOH solution dropwise at 0°C .

-

Monitor by TLC. The 4-nitro ester spot should disappear rapidly, converting to the baseline acid spot.

-

-

Quench & Partition:

-

Once the 4-nitro ester is consumed (typically < 3 hours), dilute with cold water.

-

Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

-

-

Separation:

-

Aqueous Layer: Contains the hydrolyzed 4-nitro and 6-nitro benzoic acids (impurities). Discard or acidify to recover for analysis.

-

Organic Layer: Contains the unhydrolyzed This compound .

-

-

Purification: Dry the organic layer over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Part 3: Secondary Protocol – Chromatographic Purification

Best for: High purity requirements (>99%), final polishing, or small scale (<5g). Principle: Intramolecular Hydrogen Bonding. Both the 2-nitro and 4-nitro isomers have the nitro group ortho to the hydroxyl, allowing for intramolecular hydrogen bonding.[1] However, the 2-nitro isomer is less polar due to the twisting of the ester group and shielding of the phenol [2].

Solvent System Optimization

| Solvent System | Ratio (v/v) | Observation | Recommendation |

| Hexane : EtOAc | 80 : 20 | Poor separation; spots overlap. | Avoid for crude separation. |

| Toluene : Acetone | 95 : 5 | Excellent resolution. 2-nitro elutes first. | Highly Recommended. |

| DCM : Methanol | 98 : 2 | Good for removing polar tars, but isomers may co-elute. | Use for pre-filtration only. |

Troubleshooting Guide (Q&A)

Q1: My TLC shows the 2-nitro and 4-nitro spots are very close. How do I improve resolution?

A: This is common with standard Hexane/EtOAc systems. Switch to Toluene/Acetone (95:5) or Chloroform/Methanol (99:1) . The aromatic solvent (Toluene) interacts differently with the nitro groups (pi-pi stacking) compared to aliphatic alkanes, often amplifying the separation between the planar 4-nitro and the twisted 2-nitro isomers.

Q2: During hydrolysis, I lost my product (2-nitro ester). What happened?

A: You likely over-hydrolyzed. While the 2-nitro ester is sterically hindered, it is not immune to hydrolysis, especially at elevated temperatures or high pH.

Fix: Ensure the temperature stays below 5°C .

Fix: Use LiOH instead of NaOH; Lithium is less nucleophilic in this context and allows for a gentler hydrolysis.

Q3: The product oil is not crystallizing after the column.

A: The 2-nitro isomer has a lower melting point than the 4-nitro isomer due to the disruption of intermolecular packing (caused by the "sandwiched" nitro group).

Fix: Triturate the oil with cold Pentane or Diisopropyl Ether . Scratch the flask side to induce nucleation.

Fix: Ensure all Toluene is removed; even trace amounts can prevent crystallization.

Q4: Why is the yield of the 2-nitro isomer so low (<20%)?

A: This is intrinsic to the synthesis. The position between the OH and Ester is the most sterically crowded.

Optimization: Perform the nitration at -10°C using fuming HNO₃ in Acetic Anhydride (acetyl nitrate). This reagent is bulkier and sometimes favors the ortho-position (to the phenol) via a specific coordination mechanism, though the 4-position will still dominate.

Part 4: Mechanism of Separation (Visualized)

The success of the separation relies on the specific environment of the Ester Carbonyl .

Caption: Mechanistic basis for Kinetic Resolution. The 2-nitro group sterically shields the ester from nucleophilic attack.

References

-

Steric Effects in Ester Hydrolysis

- Chapman, N. B., Shorter, J., & Utley, J. H. P. (1963). The influence of the ortho-substituent in the alkaline hydrolysis of ethyl benzoates. Journal of the Chemical Society, 1291-1298.

- Context: Establishes that ortho-nitro benzoates hydrolyze significantly slower than para-isomers due to the "ortho effect" and steric inhibition of the transition st

-

Acidity and Hydrogen Bonding in Nitrophenols

-

Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in Nitrophenols.[1] Journal of Molecular Structure: THEOCHEM, 761(1-3), 21-28.

- Context: Explains the intramolecular H-bonding patterns that alter the polarity and pKa of 2-nitro vs 4-nitro isomers, facilitating chromatographic separ

-

-

Physical Properties of Nitrobenzoate Isomers

-

National Institute of Standards and Technology (NIST).[2] Ethyl 4-hydroxy-3-nitrobenzoate (Isomer Analog Data).

- Context: Provides baseline physical data (IR, Mass Spec)

-

Sources

Technical Support Center: Recrystallization of Ethyl 3-hydroxy-2-nitrobenzoate

An advanced technical support guide for researchers, scientists, and drug development professionals on the recrystallization of ethyl 3-hydroxy-2-nitrobenzoate.

This guide provides in-depth technical assistance for the purification of this compound via recrystallization. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high purity and yield.

Core Principles: Selecting the Optimal Recrystallization Solvent

The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent for this compound must satisfy several key criteria. It should exhibit a steep solubility curve, meaning the compound is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This temperature-dependent solubility is the cornerstone of maximizing product recovery.[1] Furthermore, the solvent must be chemically inert towards the compound and either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.[1]

The molecular structure of this compound—featuring a polar nitro group, a hydrogen-bonding hydroxyl group, and an ethyl ester moiety—dictates that polar solvents are likely candidates, following the "like dissolves like" principle.[1] Alcoholic solvents are often a good starting point for nitroaryl compounds.[1][2]

Solvent Selection Guide for this compound

Empirical testing is essential. The following table provides a logical starting point for solvent screening, based on the compound's structural features.

| Solvent / Solvent System | Polarity | Boiling Point (°C) | Rationale & Suitability for this compound |

| Single Solvents | |||

| Ethanol (EtOH) | Polar | 78 | A good general-purpose polar solvent, often effective for nitroaromatic compounds.[1][2][3] The hydroxyl group of ethanol can hydrogen-bond with the solute. |

| Methanol (MeOH) | Polar | 65 | Similar to ethanol but more polar and with a lower boiling point. It has been used successfully for recrystallizing related nitrobenzoate esters.[4][5][6] |

| Isopropanol (IPA) | Polar | 82 | Less polar than ethanol; may offer a better solubility differential. |

| Ethyl Acetate (EtOAc) | Medium | 77 | The ester functionality is similar to the solute ("like dissolves like"), making it a strong candidate.[7] Often used in chromatography for this class of compounds.[8] |

| Water | High | 100 | Due to the hydroxyl and nitro groups, there may be some solubility in hot water. However, as an organic ester, it is unlikely to be soluble enough on its own but is an excellent "anti-solvent".[7] |

| Mixed Solvents | |||

| Ethanol/Water | Variable | Variable | A powerful and common mixed solvent system.[9] The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until persistent cloudiness appears.[1] |

| Isopropanol/Water | Variable | Variable | Similar to EtOH/Water, potentially useful if the compound is too soluble in pure isopropanol. A patent for a related compound used an isopropanol/water mixture for recrystallization.[10] |

| Ethyl Acetate/Hexane | Variable | Variable | A less polar system. The compound is dissolved in hot ethyl acetate, and hexane (the "bad" solvent) is added to induce precipitation upon cooling.[7] |

Experimental Protocols

A. Protocol for Solvent Screening (Test-Tube Scale)

-

Place approximately 20-30 mg of crude this compound into a small test tube.

-

Add a potential solvent dropwise (start with ~0.5 mL) at room temperature. Observe if the solid dissolves. A good solvent should not dissolve the compound at room temperature.[2]

-

If the solid does not dissolve, heat the mixture gently in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

-

Remove the test tube from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of well-formed crystals.

B. Protocol for Bulk Recrystallization

-

Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved, ensuring you use the minimum amount necessary to avoid low recovery.[11]

-

Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

-

Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, cooling can be completed in an ice bath to maximize crystal yield.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[2]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4][11] Using solvent that is not ice-cold will dissolve some of your product, reducing the yield.[1]

-

Drying: Allow the crystals to dry completely on the filter by drawing air through them. For a final drying, they can be placed in a desiccator.

Visualization of the Recrystallization Workflow

Caption: Workflow for solvent selection and purification.

Troubleshooting Guide & FAQs

Q1: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

A: "Oiling out" happens when the solid melts before it dissolves, often because the boiling point of the solvent is higher than the melting point of the impure compound.[1] Impurities can significantly depress a compound's melting point.[2]

-

Solution 1: Add More Solvent. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature, then allow it to cool very slowly.[1][12]

-

Solution 2: Lower the Solution Temperature. If using a mixed solvent system, add more of the "good" (more soluble) solvent to dissolve the oil, then attempt to cool again.

-

Solution 3: Slow Down Cooling. After dissolving the oil, let the hot plate or water bath cool down slowly with the flask still on it. This can favor crystal formation.[13]

Q2: No crystals are forming, even after the solution has cooled completely in an ice bath.

A: This usually indicates that the solution is either not saturated (too much solvent was used) or it is supersaturated and requires nucleation to begin crystallization.[13]

-

Solution 1: Induce Crystallization. Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[1][11][13] The microscopic scratches on the glass can provide a surface for crystal nucleation.

-

Solution 2: Add a Seed Crystal. If you have a small crystal of the pure product, add it to the solution to initiate crystallization.

-

Solution 3: Reduce Solvent Volume. If the solution is not saturated, gently boil off some of the solvent to increase the solute concentration and attempt to cool it again.[12][13]

Q3: My final yield of pure crystals is very low. How can I improve it?

A: A low yield is a common issue and can result from several procedural errors.

-

Cause 1: Using too much solvent. During the dissolution step, an excess of hot solvent will keep a significant portion of your product dissolved even after cooling.[1][11] Always use the minimum amount of boiling solvent required.

-

Cause 2: Premature crystallization. If the product crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

-

Cause 3: Inefficient washing. Washing the collected crystals with room-temperature or warm solvent will dissolve them.[1] Always use a minimal amount of ice-cold solvent for the wash step.[1][11]

-

Cause 4: Inherent solubility. Some product will always be lost as it has some finite solubility in the cold solvent.[11] Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize this loss.

Q4: How do I choose between a single solvent and a mixed solvent system?

A: A single solvent is always preferable for its simplicity. However, if you cannot find a single solvent that dissolves the compound well when hot but poorly when cold, a mixed solvent system is necessary.[1] This is often the case when a compound is highly soluble in one solvent (even when cold) and very insoluble in another (even when hot). By creating a mixture, you can fine-tune the solvent properties to achieve the desired solubility profile.[1]

References

- BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.

- Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.

- YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization.

- RSC Education. (2016, October 15). Nitration of methyl benzoate.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- BenchChem. (n.d.). Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide.

- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

- Unknown. (n.d.). Recrystallization.

- Unknown. (n.d.). NITRATION OF METHYL BENZOATE.

- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.

- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- Murov, S. (n.d.). Properties of Common Organic Solvents.

- Unknown. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. rsc.org [rsc.org]

- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 10. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

Avoiding side reactions during nitro group reduction of hydroxybenzoates

Subject: Troubleshooting & Protocol Optimization for Nitro Reduction in the Presence of Ester and Phenolic Moieties. Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Chemoselectivity Challenge

Reducing a nitro group (

-

The Ester: Susceptible to hydrolysis (under aqueous basic/acidic conditions) or amidation (nucleophilic attack by the newly formed amine).

-

The Halogen (if present): Susceptible to hydrogenolysis (falling off) under standard catalytic hydrogenation conditions.

-

The Phenol: Susceptible to oxidation (quinone formation) or acting as a catalyst poison.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-value intermediate synthesis.

Part 1: Strategic Method Selection

Before starting, select your method based on your substrate's specific risk factors.

Decision Matrix: Selecting the Right Reduction Protocol

Figure 1: Decision tree for selecting a reduction protocol based on substrate functional groups and scale.

Part 2: Critical Failure Modes & Prevention

The "Disappearing Halogen" (Hydrogenolysis)

-

Symptom: Mass spec shows M-X+H (e.g., loss of Bromine).

-

Cause: Standard Pd/C is excellent at inserting into C-X bonds, especially aryl-halides, removing the halogen before reducing the nitro group.

-

Solution:

-

Switch Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) .[1] Sulfur poisons the catalyst sites responsible for C-X insertion without stopping nitro reduction [1].

-

Add an Inhibitor: If you must use Pd/C, add 0.1–0.5 equivalents of a nitrogen base like morpholine or ethylenediamine . These coordinate to the metal surface and dampen its activity toward the halogen [2].

-

Ester Hydrolysis (Acid/Base Sensitivity)

-

Symptom: Isolation of the carboxylic acid instead of the benzoate ester.

-

Cause:

-

Classic Béchamp (Fe/HCl): The HCl concentration is too high.

-

Zn/AcOH: Zinc Lewis acidity combined with heat promotes hydrolysis.

-

-

Solution: Use the Fe/NH₄Cl method (Protocol B). Ammonium chloride buffers the reaction to pH 5–6, which is mild enough to preserve even sensitive methyl esters [3].

Polymerization (Amidation)

-

Symptom: Insoluble gums or oligomers; low yield of monomer.

-

Cause: The product is an aniline (nucleophile) and the starting material is an ester (electrophile). If left in solution too long or heated excessively, they react to form amides.

-

Solution:

-

Dilution: Run the reaction at lower concentrations (<0.2 M).

-

Workup Speed: Do not store the crude amine. Isolate it immediately or protect it (e.g., Boc-protection) in situ.